An In-depth Technical Guide on the Enzyme Kinetics and Inhibition of (R)-2-Aminopent-4-ynoic Acid Hydrochloride
An In-depth Technical Guide on the Enzyme Kinetics and Inhibition of (R)-2-Aminopent-4-ynoic Acid Hydrochloride
Introduction
(R)-2-Aminopent-4-ynoic acid hydrochloride is a glycine derivative with significant potential in pharmaceutical research and drug development.[1] Its unique structure, featuring an amino group and a terminal alkyne moiety, makes it a valuable building block for designing enzyme inhibitors, particularly for enzymes involved in neurological and metabolic disorders.[2] This guide provides a comprehensive overview of the theoretical and practical aspects of characterizing the enzyme kinetics and inhibitory mechanisms of this compound, with a focus on its likely action as a mechanism-based irreversible inhibitor.
The terminal alkyne group in (R)-2-aminopent-4-ynoic acid hydrochloride is a key structural feature. Such functional groups can be bioactivated by target enzymes, leading to the formation of a highly reactive intermediate that covalently modifies the enzyme, resulting in irreversible inhibition.[3][4] This process, often referred to as "suicide inhibition," is a desirable attribute in drug design as it can lead to prolonged therapeutic effects.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide self-validating protocols, and be grounded in authoritative scientific literature.
Theoretical Framework: Understanding Irreversible, Mechanism-Based Inhibition
Unlike reversible inhibitors, which bind non-covalently to an enzyme and can be displaced, irreversible inhibitors form a stable, covalent bond with the enzyme, typically at the active site.[3][5] This leads to a time-dependent loss of enzyme activity.
Mechanism-based inhibitors are a special class of irreversible inhibitors. They are relatively unreactive until they are catalytically converted into a reactive species by their target enzyme.[4][6] This multi-step process can be represented as:
E + I ⇌ E·I → E-I
Where:
-
E is the free enzyme.
-
I is the inhibitor.
-
E·I is the initial, reversible enzyme-inhibitor complex.
-
E-I is the final, inactivated enzyme with a covalent modification.
The kinetic parameters that describe this process are:
-
KI (Inactivation Constant): The concentration of the inhibitor that gives half the maximal rate of inactivation. It reflects the affinity of the inhibitor for the enzyme in the initial reversible binding step.[7]
-
kinact (Maximal Rate of Inactivation): The maximum rate of enzyme inactivation at a saturating concentration of the inhibitor.[7]
The overall efficiency of an irreversible inhibitor is often expressed as the ratio kinact/KI , which is analogous to kcat/KM in enzyme kinetics.[7]
Potential Enzyme Targets and Their Significance
The structure of (R)-2-aminopent-4-ynoic acid hydrochloride, an amino acid analogue, suggests it may target enzymes that metabolize amino acids. Two prominent potential targets are:
-
γ-Aminobutyric Acid Aminotransferase (GABA-AT): A key enzyme in the central nervous system that degrades the inhibitory neurotransmitter GABA.[8][9] Inhibition of GABA-AT increases GABA levels, which can have therapeutic effects in epilepsy and other neurological disorders.[10][11][12]
-
Ornithine Aminotransferase (OAT): A mitochondrial enzyme that plays a crucial role in amino acid metabolism, particularly in the pathways of glutamate, proline, and arginine.[13][14] OAT is overexpressed in some cancers, making it a potential therapeutic target.[15][16]
This guide will use GABA-AT and OAT as illustrative examples for the experimental protocols.
Experimental Workflow for Kinetic Characterization
A systematic approach is required to fully characterize the inhibitory properties of (R)-2-aminopent-4-ynoic acid hydrochloride.
Caption: A three-phase workflow for characterizing an irreversible enzyme inhibitor.
Phase 1: Baseline Enzyme Kinetics
Before studying inhibition, it is crucial to establish the baseline kinetic parameters of the target enzyme with its substrate.
Protocol 1: Determination of Km and Vmax
Rationale: Understanding the enzyme's affinity for its natural substrate (Km) and its maximum catalytic rate (Vmax) is essential for designing subsequent inhibition experiments and for determining the type of inhibition.
Materials:
-
Purified target enzyme (e.g., GABA-AT or OAT)
-
Substrates (e.g., GABA and α-ketoglutarate for GABA-AT; ornithine and α-ketoglutarate for OAT)
-
Cofactors (e.g., Pyridoxal 5'-phosphate (PLP) for aminotransferases)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagents for product formation (e.g., a coupled enzyme system or a chromogenic reagent)
-
Microplate reader or spectrophotometer
Procedure:
-
Reaction Setup: Prepare a series of reactions in a 96-well plate. Each well should contain the assay buffer, a fixed concentration of the enzyme, and any necessary cofactors.
-
Substrate Titration: Add varying concentrations of one substrate while keeping the other co-substrate at a saturating concentration. A typical range would be 0.1x to 10x the expected Km.
-
Initiate Reaction: Start the reaction by adding the final component (e.g., the enzyme or the variable substrate).
-
Measure Product Formation: Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence. It is critical to use the initial linear portion of the progress curve to determine the initial velocity (v0).
-
Data Analysis: Plot the initial velocities (v0) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.
v0 = (Vmax * [S]) / (Km + [S])
Expected Outcome: This will provide the fundamental kinetic constants for the enzyme under the specified assay conditions.
| Parameter | Description | Example Value (Hypothetical) |
| Km | Michaelis constant; substrate concentration at ½ Vmax. | 1.5 mM |
| Vmax | Maximum reaction velocity at saturating substrate concentration. | 100 µmol/min/mg |
Phase 2: Characterization of Irreversible Inhibition
This phase focuses on determining if (R)-2-aminopent-4-ynoic acid hydrochloride acts as a time-dependent, irreversible inhibitor and quantifying its potency.
Protocol 2: Determination of kinact and KI
Rationale: This experiment quantifies the key parameters of irreversible inhibition. The enzyme is pre-incubated with the inhibitor for varying times before measuring the remaining activity.
Materials:
-
Same as Protocol 1, plus (R)-2-aminopent-4-ynoic acid hydrochloride.
Procedure:
-
Pre-incubation: Prepare a series of tubes, each containing the enzyme and a different concentration of (R)-2-aminopent-4-ynoic acid hydrochloride in the assay buffer. Include a control with no inhibitor. Incubate these mixtures at a constant temperature.
-
Time-course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot from each pre-incubation tube.
-
Activity Assay: Immediately dilute the aliquot into a reaction mixture containing a saturating concentration of the substrate(s) to initiate the enzyme reaction. The dilution should be large enough to prevent further significant inactivation during the activity measurement.
-
Measure Remaining Activity: Determine the initial velocity of the enzyme reaction for each sample.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line is the negative of the observed rate of inactivation (-kobs).
-
Plot the calculated kobs values against the inhibitor concentrations ([I]). Fit this data to the following hyperbolic equation to determine kinact and KI:
kobs = kinact * [I] / (KI + [I])
-
Caption: Workflow for determining kinact and KI for an irreversible inhibitor.
Expected Outcome: A quantitative measure of the inhibitor's potency.
| Parameter | Description | Example Value (Hypothetical) |
| kinact | Maximal rate of inactivation. | 0.2 min-1 |
| KI | Inhibitor concentration for half-maximal inactivation. | 50 µM |
| kinact/KI | Second-order rate constant for inactivation. | 4000 M-1s-1 |
Protocol 3: Assessment of Irreversibility by Jump Dilution
Rationale: This experiment confirms that the inhibition is irreversible (or very slowly reversible). The enzyme-inhibitor complex is rapidly diluted to see if enzyme activity can be recovered.[17]
Procedure:
-
Incubation: Incubate the enzyme with a concentration of (R)-2-aminopent-4-ynoic acid hydrochloride sufficient to cause >90% inhibition (e.g., 5-10 times the KI).
-
Jump Dilution: After a set incubation time, rapidly dilute the enzyme-inhibitor complex at least 100-fold into the assay buffer.
-
Monitor Activity Recovery: At various time points after dilution, add substrate and measure the enzyme activity.
-
Control: A control sample with a known reversible inhibitor should show rapid recovery of activity upon dilution. An irreversibly inhibited sample will show no or very slow recovery.[18]
Expected Outcome: A plot of enzyme activity versus time after dilution will be flat for an irreversible inhibitor, indicating no recovery of function.
Phase 3: Elucidating the Mechanism of Action
This phase aims to confirm that the inhibitor acts at the active site and to identify the nature of the covalent modification.
Protocol 4: Substrate Protection Experiment
Rationale: If the inhibitor binds to the active site, the presence of the natural substrate should protect the enzyme from inactivation by competing for the same binding site.[19]
Procedure:
-
Setup: Perform the time-dependent inactivation experiment (Protocol 2) in the presence and absence of a fixed, high concentration of the enzyme's substrate (e.g., 10x Km).
-
Analysis: Compare the kobs values obtained in the presence and absence of the substrate.
Expected Outcome: The rate of inactivation (kobs) will be significantly lower in the presence of the substrate if the inhibitor is active-site directed.
Protocol 5: Target Engagement via Click Chemistry
Rationale: The terminal alkyne in (R)-2-aminopent-4-ynoic acid hydrochloride allows for the use of "click chemistry" to confirm target engagement in a complex biological sample.[20] This is a powerful technique for target validation.
Procedure:
-
Cell/Lysate Treatment: Incubate intact cells or cell lysates with (R)-2-aminopent-4-ynoic acid hydrochloride.
-
Click Reaction: After incubation and cell lysis (if applicable), add an azide-functionalized reporter tag (e.g., azide-biotin or azide-fluorophore) and the click chemistry reaction components (copper(I) catalyst). The alkyne on the inhibitor will covalently link to the azide on the reporter tag.
-
Detection: The tagged proteins can then be visualized by in-gel fluorescence (for a fluorescent tag) or enriched using streptavidin beads (for a biotin tag) and identified by Western blotting or mass spectrometry.
Expected Outcome: Specific labeling of the target enzyme (e.g., GABA-AT) will confirm that the compound binds to it in a biological context.
Conclusion
The systematic application of these kinetic and mechanistic studies will provide a comprehensive understanding of the interaction between (R)-2-aminopent-4-ynoic acid hydrochloride and its target enzymes. By determining the kinetic parameters of inhibition (kinact and KI), confirming irreversibility, and elucidating the mechanism of action, researchers can build a robust data package to support the advancement of this compound in drug discovery programs. The inherent reactivity of the alkyne moiety suggests a mechanism-based inactivation pathway, and the protocols outlined here are designed to rigorously test this hypothesis and provide the critical data needed for informed decision-making in drug development.
References
-
TeachMePhysiology. (2024, April 8). Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. [Link]
-
Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition. [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
-
MySkinRecipes. (n.d.). (R)-2-Aminopent-4-ynoic acid hydrochloride. [Link]
-
PubChem. (n.d.). Statistical methods for analysis of time-dependent inhibition of cytochrome p450 enzymes. [Link]
-
National Institutes of Health. (2021, January 15). Structural and Kinetic Analyses Reveal the Dual Inhibition Modes of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(Hexafluoropropan-2-Ylidenyl)-Cyclopentane-1-Carboxylic Acid (BCF3). [Link]
-
PubMed. (1995). Mechanism-based Enzyme Inactivators. [Link]
-
National Institutes of Health. (n.d.). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. [Link]
-
ACS Publications. (2021, March 26). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. [Link]
-
OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. [Link]
-
National Institutes of Health. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. [Link]
-
National Institutes of Health. (n.d.). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. [Link]
-
MDPI. (n.d.). Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways. [Link]
-
MDPI. (n.d.). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. [Link]
-
National Institutes of Health. (n.d.). Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions. [Link]
-
MDPI. (n.d.). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. [Link]
-
AK Lectures. (n.d.). Irreversible and Reversible Inhibition. [Link]
-
ResearchGate. (n.d.). Mechanism based Enzyme Inactivation. [Link]
-
ResearchGate. (n.d.). Enzyme Inhibition: The Phenomenon and Mechanism-Independent Analysis. [Link]
-
PubMed. (2021, January 15). Structural and Kinetic Analyses Reveal the Dual Inhibition Modes of Ornithine Aminotransferase by (1 S,3 S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic Acid (BCF3). [Link]
-
ResearchGate. (n.d.). Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways. [Link]
-
MDPI. (n.d.). Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing. [Link]
-
ResearchGate. (n.d.). TIME-DEPENDENT INHIBITION. [Link]
-
ResearchGate. (n.d.). Analysis of kinetic data for irreversible enzyme inhibition. [Link]
-
Patsnap Synapse. (2024, June 21). What are GABA transaminase inhibitors and how do they work?. [Link]
-
MDPI. (n.d.). Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. [Link]
-
YouTube. (2022, August 1). Time Dependent Inhibition Workflow at AssayQuant. [Link]
-
YouTube. (2014, June 10). 048-Irreversible Enzyme Inhibition. [Link]
-
ACS Publications. (2015, January 23). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). [Link]
-
University of Arizona. (n.d.). Enzyme Kinetics II. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. (R)-2-Aminopent-4-ynoic acid hydrochloride [myskinrecipes.com]
- 3. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mechanism-based enzyme inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development [mdpi.com]
- 11. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Structural and Kinetic Analyses Reveal the Dual Inhibition Modes of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(Hexafluoropropan-2-Ylidenyl)-Cyclopentane-1-Carboxylic Acid (BCF3) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural and Kinetic Analyses Reveal the Dual Inhibition Modes of Ornithine Aminotransferase by (1 S,3 S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic Acid (BCF3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. courses.washington.edu [courses.washington.edu]
- 20. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
